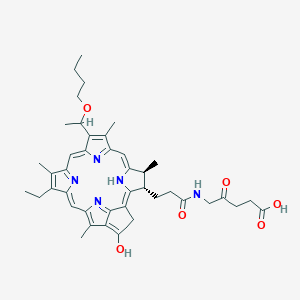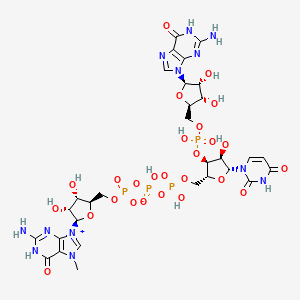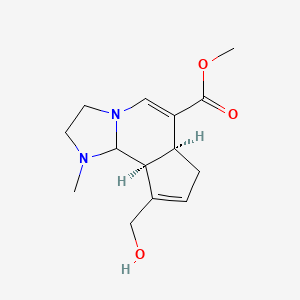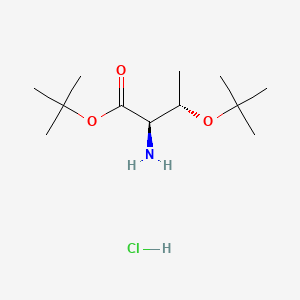![molecular formula C14H10F3N5O2 B12405062 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[8-[(1S,2S)-2-(二氟甲基)环丙基]-3-氟咪唑并[1,2-b]哒嗪-6-基]-1H-嘧啶-2,4-二酮是一种复杂的有机化合物,在医药化学和材料科学等领域具有潜在的应用价值。该化合物具有独特的结构,结合了环丙基、氟化咪唑并[1,2-b]哒嗪环和嘧啶-2,4-二酮部分。
准备方法
合成路线和反应条件
5-[8-[(1S,2S)-2-(二氟甲基)环丙基]-3-氟咪唑并[1,2-b]哒嗪-6-基]-1H-嘧啶-2,4-二酮的合成通常涉及多个步骤,从市售前体开始。关键步骤包括:
环丙基的形成: 这可以通过使用二氟甲基化前体的环丙烷化反应来实现。
咪唑并[1,2-b]哒嗪环的构建: 这涉及在酸性或碱性条件下将合适的肼衍生物与氟化吡啶缩合。
嘧啶-2,4-二酮部分的连接: 该步骤通常涉及使用嘧啶衍生物的亲核取代反应。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在环丙基,导致形成氧化的衍生物。
还原: 还原反应可以针对咪唑并[1,2-b]哒嗪环,可能产生还原的类似物。
取代: 该化合物可以参与亲核和亲电取代反应,特别是在氟化位置。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤化剂(例如 N-溴代琥珀酰亚胺)和亲核试剂(例如胺)等试剂通常使用。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化的衍生物,而取代反应可以将各种官能团引入分子中。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的构建块。其独特的结构允许探索新的化学反应性和开发新的合成方法。
生物学
在生物学研究中,可以研究该化合物作为生物活性分子的潜力。其氟化和环丙基可以增强其与生物靶标的结合亲和力和选择性。
医药
在药物化学领域,该化合物可以作为潜在的候选药物进行探索。其结构特征可能会赋予其理想的药代动力学和药效学特性,使其适合于治疗各种疾病。
工业
在工业领域,由于其独特的化学性质,该化合物可能在先进材料(如聚合物和涂料)的开发中得到应用。
作用机制
5-[8-[(1S,2S)-2-(二氟甲基)环丙基]-3-氟咪唑并[1,2-b]哒嗪-6-基]-1H-嘧啶-2,4-二酮的作用机制可能涉及与特定分子靶标(如酶或受体)的相互作用。氟化和环丙基可以增强该化合物的结合亲和力和特异性,从而导致生物途径的调节。需要详细的研究来阐明所涉及的确切分子靶标和途径。
相似化合物的比较
类似化合物
- 5-[8-[(1S,2S)-2-(二氟甲基)环丙基]-3-氯咪唑并[1,2-b]哒嗪-6-基]-1H-嘧啶-2,4-二酮
- 5-[8-[(1S,2S)-2-(二氟甲基)环丙基]-3-甲基咪唑并[1,2-b]哒嗪-6-基]-1H-嘧啶-2,4-二酮
独特性
5-[8-[(1S,2S)-2-(二氟甲基)环丙基]-3-氟咪唑并[1,2-b]哒嗪-6-基]-1H-嘧啶-2,4-二酮的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性。咪唑并[1,2-b]哒嗪环中氟原子的存在可以显著影响其反应性和与生物靶标的相互作用,使其区别于类似化合物。
属性
分子式 |
C14H10F3N5O2 |
|---|---|
分子量 |
337.26 g/mol |
IUPAC 名称 |
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10F3N5O2/c15-10-4-18-12-7(5-1-6(5)11(16)17)2-9(21-22(10)12)8-3-19-14(24)20-13(8)23/h2-6,11H,1H2,(H2,19,20,23,24)/t5-,6-/m0/s1 |
InChI 键 |
UBFYPFXPADRWOJ-WDSKDSINSA-N |
手性 SMILES |
C1[C@@H]([C@H]1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |
规范 SMILES |
C1C(C1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)













